molecular formula C13H20Cl2N2 B1527176 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1220017-74-2

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

货号: B1527176
CAS 编号: 1220017-74-2
分子量: 275.21 g/mol
InChI 键: GYKMHUVZFFXNHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a high-purity chemical compound offered for research purposes. This substance features a tetrahydroisoquinoline scaffold, a structure frequently encountered in medicinal chemistry and known for its presence in various bioactive molecules . The integration of the pyrrolidine moiety adds complexity and potential for specific receptor interaction, making this compound a valuable intermediate or tool for pharmaceutical development and basic scientific investigation. The tetrahydroisoquinoline core is a conformationally restrained analogue of phenethylamine and is a key structural element in a range of biologically active compounds and drugs . Researchers exploring central nervous system (CNS) targets may find this compound of particular interest. Analogous tetrahydroisoquinoline-based compounds have been extensively studied as potent and selective antagonists for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) target relevant to disorders of the CNS . The structural features of this reagent make it a suitable candidate for use in the design and synthesis of novel compounds targeting this and other neuropharmacological pathways. This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not a representation or warranty of the product's suitability for any specific application. Researchers should conduct their own safety and suitability assessments.

属性

IUPAC Name

2-pyrrolidin-3-yl-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12-10-15(8-6-11(12)3-1)13-5-7-14-9-13;;/h1-4,13-14H,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKMHUVZFFXNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Synthetic Approach

The preparation generally involves constructing the tetrahydroisoquinoline skeleton followed by functionalization with a pyrrolidine moiety. The tetrahydroisoquinoline core can be synthesized via intramolecular cyclization, reduction of dihydroisoquinolines, or ring-closing reactions starting from β-phenylethylamine derivatives.

Stepwise Synthesis of the Tetrahydroisoquinoline Core

A representative synthetic method for related tetrahydroisoquinoline compounds, which can be adapted for 2-(3-pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline, involves:

  • Step 1: Acylation
    β-Phenylethylamine is acylated with benzoyl chloride to form N-phenethyl-benzamide. This step typically uses mild conditions and yields the amide intermediate efficiently.

  • Step 2: Cyclization
    The amide undergoes cyclization in polyphosphoric acid at elevated temperatures (~130–150°C) to form 1-phenyl-3,4-dihydroisoquinoline. This step is crucial for ring closure and sets the stage for further reduction.

  • Step 3: Reduction
    The dihydroisoquinoline intermediate is reduced using sodium borohydride at low temperature (0°C) to yield 1-phenyl-1,2,3,4-tetrahydroisoquinoline with high yield (~85%).

This sequence is adaptable for the preparation of tetrahydroisoquinoline derivatives, including those with pyrrolidinyl substituents, by modifying the starting amine or introducing the pyrrolidine ring in subsequent steps.

Introduction of the Pyrrolidinyl Group

The pyrrolidinyl substituent at the 2-position of the tetrahydroisoquinoline ring can be introduced via:

Detailed Research Findings and Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acylation β-Phenylethylamine + Benzoyl chloride, mild base High Formation of N-phenethyl-benzamide intermediate
2 Cyclization Polyphosphoric acid, 130–150°C, 3 hours ~70 Produces 1-phenyl-3,4-dihydroisoquinoline; pH adjusted post-reaction
3 Reduction Sodium borohydride, 0°C, 16 hours ~85 Converts dihydroisoquinoline to tetrahydroisoquinoline
4 Pyrrolidinyl substitution Oxiranylmethyl intermediates + BF3 (optional) Variable Tandem regio- and stereoselective ring closure to form pyrrolidine-fused tetrahydroisoquinolines

Mechanistic Insights and Selectivity

  • The cyclization step in polyphosphoric acid proceeds via intramolecular electrophilic aromatic substitution, favoring ring closure to form the dihydroisoquinoline intermediate.

  • Reduction with sodium borohydride is chemoselective for the dihydroisoquinoline double bond, preserving other functional groups.

  • The pyrrolidine ring formation via oxiranylmethyl intermediates involves regio- and stereoselective nucleophilic attack, often controlled by Lewis acid catalysis (e.g., BF3), which enhances the reaction rate and selectivity toward the desired diastereomer.

  • Density Functional Theory (DFT) calculations support the kinetic control of stereochemical outcomes in these tandem reactions, confirming the proposed mechanistic pathways.

Representative Experimental Procedure (Adapted)

Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline (as a precursor):

  • To a 150 mL three-neck flask equipped with mechanical stirring, 47 g polyphosphoric acid is heated to 130°C.

  • 4.5 g N-phenethyl-benzamide is added in portions and the mixture is maintained at 150°C for 3 hours.

  • The reaction mixture is cooled and neutralized to pH 8 with saturated sodium bicarbonate solution, yielding an oily product.

  • The oily phase is treated with activated carbon for decolorization, filtered, and concentrated to afford 1-phenyl-3,4-dihydroisoquinoline (~70% yield).

  • The dihydroisoquinoline (12.5 g) is reduced with 5 g sodium borohydride at 0°C for 16 hours.

  • After acid quenching and extraction, 1-phenyl-1,2,3,4-tetrahydroisoquinoline is obtained (~85% yield).

化学反应分析

Types of Reactions

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrahydroisoquinoline or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated tetrahydroisoquinoline analogs. Substitution reactions can result in a variety of functionalized derivatives with different substituents on the tetrahydroisoquinoline or pyrrolidine rings.

科学研究应用

Chemical Properties and Structure

  • Chemical Formula : C13H20Cl2N2
  • Molecular Weight : 275.22 g/mol
  • CAS Number : 1220017-74-2

The compound features a tetrahydroisoquinoline core, which is known for its biological activity. Its structure allows for interactions with various biological targets, making it a point of interest in drug development.

Pharmacological Studies

The compound has been investigated for its role as a kappa-opioid receptor (KOR) antagonist. KOR antagonists are important in the treatment of various conditions including pain management and addiction therapy. Research indicates that derivatives of tetrahydroisoquinoline can modulate KOR activity, potentially leading to new therapeutic strategies for opioid addiction and depression .

Neuropharmacology

In neuropharmacological studies, this compound has shown promise in modulating neurotransmitter systems. Its ability to interact with dopamine and serotonin receptors suggests potential applications in treating mood disorders and schizophrenia .

Anticancer Research

Recent studies have explored the use of this compound as an apoptosis-inducing agent. Research indicates that certain tetrahydroisoquinoline derivatives can trigger programmed cell death in cancer cells, providing a basis for developing new anticancer therapies .

Case Studies and Research Findings

StudyFindings
Kappa-opioid receptor antagonismDemonstrated effectiveness in blocking KOR, which may alleviate addiction symptoms .
Neurotransmitter modulationShowed potential in influencing dopamine pathways, relevant for mood disorder treatments .
Apoptosis inductionIdentified as an effective agent in promoting cell death in cancerous cells .

作用机制

The mechanism of action of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

相似化合物的比较

Comparative Data Table

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Source
Target Compound Pyrrolidin-3-ylmethyl C₁₄H₂₀Cl₂N₂ 303.24 Stability at RT; dihydrochloride salt
2-(4-Piperidinylmethyl) analog Piperidin-4-ylmethyl C₁₅H₂₄Cl₂N₂ 303.27 Opioid receptor antagonist candidate
2-(Piperidin-4-yl) analog Piperidin-4-yl C₁₄H₂₀Cl₂N₂ 289.24 Simplified structure; room temperature storage
2-[(6-Chloropyridin-3-yl)methyl] analog Chloropyridinylmethyl C₁₅H₁₅ClN₂ 258.75 Enhanced lipophilicity
Antidepressant Piperazine derivative Dichlorophenyl-piperazine C₂₁H₂₃Cl₄N₃ 485.25 5-HT₁A receptor targeting

Research Implications

  • Structural-Activity Relationships (SAR) : The pyrrolidine ring’s compact size may favor interactions with compact binding pockets, whereas piperidine derivatives suit larger cavities.
  • Therapeutic Potential: Pyrrolidine-based compounds are understudied compared to piperazine or piperidine analogs, warranting further exploration in CNS disorders.
  • Safety Profiles: Unlike neurotoxic MPTP analogs, the target compound’s tetrahydroisoquinoline core lacks evidence of dopaminergic toxicity .

生物活性

2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H20Cl2N2
  • Molar Mass : 238.76 g/mol
  • Structure : The compound features a tetrahydroisoquinoline core with a pyrrolidine substituent, which contributes to its biological activity .

Biological Activity Overview

THIQ and its derivatives exhibit a range of biological activities, including:

  • Neuroprotective Effects : THIQ compounds have shown promise in neurodegenerative disease models, particularly in Parkinson's disease. They may act as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress .
  • Anticancer Properties : Research indicates that THIQ derivatives can inhibit the Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. This inhibition leads to increased apoptosis and reduced proliferation of cancer cells .
  • Opioid Receptor Modulation : Some studies suggest that THIQ compounds can act as inverse agonists at opioid receptors, which may have implications for pain management and addiction treatment .

The mechanisms through which this compound exerts its effects include:

  • Binding Affinity : THIQ compounds demonstrate varying affinities for different opioid receptors (μ, δ, κ), influencing their analgesic and side effect profiles .
  • Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1, THIQ promotes apoptosis in cancer cells through caspase activation pathways .
  • Neurotransmitter Modulation : The compound may influence dopamine and serotonin levels in the brain, which is vital for its neuroprotective effects .

Table 1: Summary of Biological Activities of THIQ Derivatives

Activity TypeDescriptionReference
NeuroprotectionReduces oxidative stress; protects dopaminergic neurons
AnticancerInhibits Bcl-2; induces apoptosis in cancer cell lines
Opioid ReceptorActs as an inverse agonist at δ-opioid receptors
Interaction with Cigarette ComponentsForms various compounds linked to neurotoxicity

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study demonstrated that THIQ derivatives could protect against neuronal cell death induced by neurotoxins associated with Parkinson's disease. The mechanism involved modulation of dopamine signaling pathways and reduction of oxidative stress markers in vivo .

Case Study 2: Anticancer Activity

In vitro studies showed that specific THIQ derivatives effectively inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspase-3. These findings suggest potential applications in developing new anticancer therapies targeting Bcl-2 family proteins .

常见问题

Basic: What are the key considerations for optimizing the synthesis of 2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride to improve yield and purity?

Answer:
Synthesis optimization requires careful control of cyclization conditions and precursor selection. Evidence from tetrahydroquinoline derivatives suggests that intramolecular cyclization, such as via N-(3-chloro-2-hydroxypropyl) intermediates, can enhance ring closure efficiency . Key steps include:

  • Precursor modification : Use electrophilic side chains (e.g., chloro-hydroxypropyl groups) to promote cyclization.
  • Temperature control : Maintain reaction temperatures between 80–120°C to balance reaction kinetics and side-product formation.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate cyclization without degrading sensitive functional groups .
  • Workup protocols : Acidic aqueous extraction can isolate the dihydrochloride salt while removing unreacted amines.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:
Multi-modal analytical validation is critical:

  • NMR spectroscopy : ¹H/¹³C NMR can confirm pyrrolidinyl and tetrahydroisoquinoline ring systems by identifying characteristic shifts (e.g., δ 2.5–3.5 ppm for pyrrolidinyl protons) .
  • High-resolution mass spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]⁺ ion) to verify purity.
  • HPLC with UV/Vis detection : Use C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Answer:
Discrepancies often arise from assay-specific variables. Methodological strategies include:

  • Dose-response normalization : Standardize activity metrics (e.g., IC₅₀) using internal controls (e.g., reference inhibitors) to account for cell-line variability .
  • Receptor profiling : Use radioligand binding assays to confirm target specificity (e.g., dopamine or serotonin receptors) and rule off-target effects .
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and confounding factors .

Advanced: What strategies are recommended for designing in vivo studies to evaluate neuropharmacological potential while minimizing toxicity?

Answer:

  • Dosing regimens : Conduct pharmacokinetic (PK) studies to determine blood-brain barrier penetration and optimal dosing intervals .
  • Behavioral models : Use validated assays (e.g., Morris water maze for cognitive effects) paired with histopathological analysis to correlate activity with neural changes .
  • Toxicokinetic screening : Monitor liver enzyme levels (ALT/AST) and renal function biomarkers (creatinine) to assess systemic toxicity .

Advanced: How can computational modeling discrepancies (e.g., in silico docking vs. experimental binding data) be addressed for this compound?

Answer:

  • Force field refinement : Use molecular dynamics simulations with solvent-accessible surface area (SASA) corrections to improve docking accuracy .
  • Conformational sampling : Perform exhaustive conformational searches (e.g., Monte Carlo methods) to account for flexible pyrrolidinyl groups .
  • Experimental validation : Cross-validate docking poses with X-ray crystallography or cryo-EM data, if available .

Basic: What are the best practices for purifying this compound from reaction mixtures?

Answer:

  • Liquid-liquid extraction : Use dichloromethane/water partitioning at pH 2–3 to isolate the protonated dihydrochloride form .
  • Recrystallization : Employ ethanol/water mixtures (3:1 v/v) to precipitate high-purity crystals.
  • Membrane filtration : Tangential flow filtration (TFF) with 1 kDa membranes can remove low-molecular-weight impurities .

Advanced: How can researchers integrate findings on this compound into broader theoretical frameworks (e.g., neurotransmitter modulation)?

Answer:

  • Mechanistic studies : Link structural motifs (e.g., tetrahydroisoquinoline’s planar aromaticity) to receptor binding hypotheses using QSAR models .
  • Pathway mapping : Use transcriptomic profiling (RNA-seq) to identify downstream signaling pathways (e.g., cAMP/PKA) influenced by the compound .
  • Cross-disciplinary validation : Collaborate with computational chemists and physiologists to refine hypotheses into testable models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。